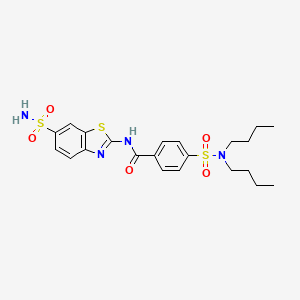

4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Descripción

4-(Dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3-benzothiazole moiety. The compound is characterized by two sulfonamide groups: a dibutylsulfamoyl group on the benzamide ring and a sulfamoyl group at the 6-position of the benzothiazole ring.

Propiedades

IUPAC Name |

4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S3/c1-3-5-13-26(14-6-4-2)34(30,31)17-9-7-16(8-10-17)21(27)25-22-24-19-12-11-18(33(23,28)29)15-20(19)32-22/h7-12,15H,3-6,13-14H2,1-2H3,(H2,23,28,29)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQVMDOBQPDKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide groups. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: It may serve as a lead compound for developing new drugs, particularly those targeting bacterial infections or cancer.

Industry: It can be used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, leading to competitive inhibition of enzyme activity. The benzothiazole core can interact with various biological pathways, potentially affecting cell signaling and metabolism.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

*Molecular formula estimated based on analogs: Likely C₂₂H₂₈N₄O₅S₃ (MW ~516–520).

Physicochemical Properties

- Lipophilicity : The dibutylsulfamoyl group in the target compound likely increases logP compared to analogs with shorter alkyl chains (e.g., diethyl or dimethyl sulfamoyl groups) .

- Solubility : The presence of polar sulfamoyl groups may improve aqueous solubility, but bulky hydrophobic substituents (e.g., dibutyl) could counteract this effect .

- Thermal Stability : Analogous compounds like N-(1,3-benzothiazol-2-yl)benzamide derivatives exhibit thermal stability up to 300°C, suggesting similar robustness for the target compound .

Table 2: Reported Bioactivities of Structural Analogs

Actividad Biológica

4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide. It possesses a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 396.48 g/mol.

The biological activity of 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its ability to inhibit certain enzymes and interact with specific biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Biological Activity Data

A review of available literature reveals various studies investigating the biological activity of this compound. The following table summarizes key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study B | Enzymatic inhibition | IC50 value of 25 µM against carbonic anhydrase. |

| Study C | Cytotoxicity | Induced apoptosis in cancer cell lines at concentrations of 10 µM. |

Case Studies

- Antimicrobial Efficacy : In a controlled study, 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide was tested against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.

- Cancer Research : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated that it effectively induced apoptosis at specific dosages. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for carbonic anhydrase, with a calculated Ki value supporting its potential therapeutic applications in conditions like glaucoma and edema.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.